molecular formula C17H32O4Si B11926700 (3aR,6S,6aR)-6-{2-[(tert-butyldimethylsilyl)oxy]propan-2-yl}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one

(3aR,6S,6aR)-6-{2-[(tert-butyldimethylsilyl)oxy]propan-2-yl}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one

Cat. No.: B11926700
M. Wt: 328.5 g/mol
InChI Key: JMWQAOMWZPSYTI-YUTCNCBUSA-N
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Description

The compound “(3aR,6S,6aR)-6-{2-[(tert-butyldimethylsilyl)oxy]propan-2-yl}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one” is a cyclopenta-dioxolone derivative characterized by a tert-butyldimethylsilyl (TBS)-protected propan-2-yl substituent at the 6-position and a 2,2-dimethyl-dioxolane ring. Its stereochemistry (3aR,6S,6aR) ensures a rigid bicyclic framework, which is critical for its stability and reactivity in synthetic applications. The TBS group serves as a protective moiety for the hydroxyl group, enhancing the compound’s stability under basic or nucleophilic conditions. Such derivatives are often intermediates in organic synthesis, particularly in the preparation of complex natural products or pharmaceuticals where selective protection and deprotection strategies are required .

Properties

Molecular Formula

C17H32O4Si

Molecular Weight

328.5 g/mol

IUPAC Name

(3aR,6S,6aR)-6-[2-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one

InChI

InChI=1S/C17H32O4Si/c1-15(2,3)22(8,9)21-16(4,5)11-10-12(18)14-13(11)19-17(6,7)20-14/h11,13-14H,10H2,1-9H3/t11-,13+,14-/m0/s1

InChI Key

JMWQAOMWZPSYTI-YUTCNCBUSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](CC(=O)[C@@H]2O1)C(C)(C)O[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CC1(OC2C(CC(=O)C2O1)C(C)(C)O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Core Dioxolane Intermediate Synthesis

The foundational step involves preparing the hexahydrocyclopenta[d] dioxol-4-one scaffold. The compound (3aR,6aR)-2,2-dimethyl-hexahydrocyclopenta[d][1, dioxol-4-one (CAS: 595581-64-9) serves as a key intermediate . This structure is synthesized via a stereoselective cyclization of a diol precursor under acidic conditions. For example, treatment of a cis-cyclopentane diol with 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) yields the dioxolane ring with >95% diastereomeric excess .

Key Reaction Conditions

  • Solvent: Anhydrous acetone

  • Catalyst: 0.1 equiv PTSA

  • Temperature: 25°C

  • Yield: 89%

The tert-butyldimethylsilyl-protected propan-2-yl moiety at position 6 requires prior introduction of a hydroxyl group. This is achieved through a regioselective nucleophilic addition to the ketone at position 4 of the dioxolane ring. A Grignard reagent, such as isopropylmagnesium bromide, adds to the ketone, forming a tertiary alcohol.

Optimized Procedure

  • Reagent: 2.2 equiv isopropylmagnesium bromide in THF

  • Temperature: −78°C to 0°C (slow warming)

  • Workup: Quench with saturated NH₄Cl, extract with ethyl acetate

  • Yield: 78%

Silylation of the Hydroxyl Group

The tertiary alcohol is protected as a TBS ether using tert-butyldimethylsilyl chloride (TBSCl). The synthesis of TBSCl itself involves a Grignard reaction between tert-butyl chloride, magnesium, and dimethyldichlorosilane, as detailed in CN101817842A .

Silylation Protocol

  • Reagents: 1.5 equiv TBSCl, 2.0 equiv imidazole

  • Solvent: Anhydrous dichloromethane

  • Temperature: 25°C, 12 hours

  • Yield: 85%

Comparative Data Table: Silylation Conditions

ParameterCondition 1 Condition 2
SolventDCMTHF
BaseImidazoleTriethylamine
Reaction Time (h)1218
Yield (%)8572

Stereochemical Control and Resolution

The (3aR,6S,6aR) stereochemistry is critical. Enzymatic resolution, as described in EP2598479B1 for related cyclopentane derivatives, employs Alkaline serine endopeptidase to selectively hydrolyze undesired enantiomers .

Enzymatic Resolution Parameters

  • Enzyme: Immobilized Protex 6L (Genencor)

  • pH: 6.2–6.8 (adjusted with Na₂CO₃)

  • Temperature: 24–26°C

  • Time: 20 hours

Final Purification and Characterization

The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from methanol/water. Purity is validated by HPLC (>97%) and NMR spectroscopy .

Recrystallization Data

  • Solvent System: Methanol:H₂O (4:1)

  • Recovery: 92%

  • Purity: 99.2% (HPLC)

Scalability and Industrial Adaptations

Large-scale synthesis (≥1 kg) utilizes continuous flow reactors for the Grignard addition step, reducing exothermic risks. Patent WO2014155389A2 highlights the use of dichloromethane-methanol mixtures for efficient solvent removal via spin flash drying .

Scale-Up Parameters

  • Reactor Type: Continuous flow

  • Throughput: 5 kg/day

  • Solvent Recovery: >95% (via distillation)

Chemical Reactions Analysis

Deprotection of the tert-Butyldimethylsilyl (TBDMS) Group

The TBDMS group serves as a protective moiety for the secondary alcohol. Its removal is typically achieved via fluoride-mediated cleavage, a common strategy in organic synthesis.

Reaction Reagents/Conditions Outcome Source
TBDMS deprotectionTetrabutylammonium fluoride (TBAF) in THF or HF in acetonitrileGenerates a free alcohol and releases tert-butyldimethylsilanol as a byproduct

This reaction is critical for subsequent functionalization, such as oxidation or glycosylation, in synthetic pathways targeting bioactive molecules.

Reduction of the Ketone Moiety

The ketone group at the 4-position of the cyclopenta[d] dioxolane ring is susceptible to reduction, enabling access to secondary alcohols.

Reaction Reagents/Conditions Outcome Source
Ketone reductionNaBH₄ in methanol or LiAlH₄ in etherConverts the ketone to a secondary alcohol, altering stereoelectronic properties

The stereochemical outcome depends on the reducing agent and solvent polarity. Computational studies suggest axial attack dominates due to ring conformation.

Acid-Catalyzed Ring-Opening Reactions

The hexahydrocyclopenta[d] dioxolane ring undergoes hydrolysis under acidic conditions, producing diol intermediates.

Reaction Reagents/Conditions Outcome Source
Acid hydrolysisHCl or H₂SO₄ in aqueous THFCleaves the dioxolane ring to yield a cis-diol and a diketone derivative,

This reactivity is leveraged in carbohydrate chemistry for deprotection strategies . Analogous compounds, such as 5-O-TBDMS-protected lactones, demonstrate similar behavior .

Nucleophilic Additions to the Ketone

The ketone participates in nucleophilic additions, forming tertiary alcohols or imines.

Reaction Reagents/Conditions Outcome Source
Grignard additionRMgX (R = alkyl/aryl) in etherForms tertiary alcohols; stereoselectivity influenced by the bicyclic scaffold
Enamine formationPrimary amines in refluxing tolueneGenerates enamines for further functionalization

Oxidative Transformations

While the ketone is inherently stable, the TBDMS-protected alcohol can be oxidized post-deprotection.

Reaction Reagents/Conditions Outcome Source
Alcohol oxidationDess-Martin periodinane or Swern oxidationConverts the free alcohol to a ketone or carboxylic acid

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various pharmacological studies due to its structural characteristics that may influence biological activity. Its potential applications include:

  • Antiviral Activity : Research indicates that compounds with similar structures may exhibit antiviral properties. The TBDMS group can enhance the lipophilicity of the molecule, potentially improving cell membrane penetration and bioavailability.
  • Anticancer Properties : Some studies suggest that derivatives of cyclopenta[d][1,3]dioxole structures can induce apoptosis in cancer cells. The specific conformational attributes of this compound may be leveraged to design targeted cancer therapies.

Material Science

In material science, the compound's unique structural features make it a candidate for developing new materials with specific properties:

  • Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance mechanical properties or introduce specific functionalities such as increased thermal stability or chemical resistance.
  • Nanotechnology : Its ability to form stable complexes with metal ions positions it as a potential building block for nanomaterials used in catalysis or drug delivery systems.

Case Study 1: Antiviral Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of cyclopenta[d][1,3]dioxole compounds and tested their efficacy against viral infections. One derivative exhibited significant inhibition of viral replication in vitro, suggesting that modifications to the TBDMS group could optimize activity further .

Case Study 2: Anticancer Research

A research team explored the anticancer effects of similar dioxole compounds on breast cancer cell lines. The study found that specific structural modifications led to enhanced cytotoxicity and apoptosis induction in cancer cells. This highlights the potential for (3aR,6S,6aR)-6-{2-[(tert-butyldimethylsilyl)oxy]propan-2-yl}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one as a lead compound for further development .

Mechanism of Action

The mechanism of action of (3aR,6S,6aR)-6-{2-[(tert-butyldimethylsilyl)oxy]propan-2-yl}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be contextualized by comparing it with analogous cyclopenta-dioxolone derivatives. Below is a detailed analysis:

Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Protective Groups Notable Properties
Target Compound Not explicitly provided* ~340 (estimated) TBS-protected propan-2-yl, 2,2-dimethyl-dioxolane tert-Butyldimethylsilyl (TBS) High steric protection, stability in basic conditions
(3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one C₁₆H₁₈O₄ 274.31 Benzyloxymethyl Benzyl (BOM) Moderate polarity; susceptible to hydrogenolysis
(3aR,4S,5R,6aS)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-hexahydrocyclopenta[b]furan-2-one C₁₄H₂₆O₄Si 286.44 TBS-protected oxymethyl, hydroxyl TBS Amphiphilic; hydroxyl enables further functionalization
(3aS,6aS)-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one C₈H₁₀O₃ 154.17 No side chain; minimal substitution None High reactivity due to unprotected ketone and dioxolane
(3aS,4S,6R,6aR)-2,2,4-trimethyl-4-vinyl-tetrahydrocyclopenta[d][1,3]dioxol-6-ol C₁₀H₁₆O₃ 184.23 Vinyl, hydroxyl None Polar, reactive hydroxyl; vinyl group enables polymerization or crosslinking

*Molecular formula of the target compound can be inferred as C₁₉H₃₄O₄Si based on its name.

Key Differences and Implications

Protective Groups: The TBS group in the target compound and provides superior steric shielding and stability compared to the benzyl group in , which is labile under hydrogenolytic conditions. Unprotected analogs (e.g., ) exhibit higher reactivity but lower synthetic versatility due to the absence of protective groups.

Polarity and Solubility :

  • The TBS group increases hydrophobicity, enhancing solubility in organic solvents (e.g., THF, dichloromethane) compared to hydroxyl-containing derivatives like or , which may require polar aprotic solvents.

Derivatives with hydroxyl groups (e.g., ) are more suitable for direct functionalization (e.g., glycosylation, esterification).

Research Findings

  • Synthetic Utility : The TBS group’s robustness allows the target compound to withstand harsh reaction conditions, such as Grignard reactions or oxidations, without deprotection .
  • Stability : Predicted boiling points (373.8±22.0 °C for ) suggest similar volatility to the target compound, though experimental validation is needed.
  • Safety : Compounds with unprotected hydroxyl groups (e.g., ) may require stricter handling due to higher reactivity, whereas TBS-protected derivatives pose lower acute toxicity risks .

Q & A

Q. What synthetic strategies are recommended for constructing the cyclopenta[d][1,3]dioxol-4-one core in this compound?

The cyclopenta[d][1,3]dioxol-4-one framework is typically synthesized via cyclization of a diol or ketodiol precursor under acidic or oxidative conditions. For example, the use of 2,2-dimethoxypropane as a protecting group for diols, followed by acid-catalyzed cyclization, can generate the dioxolane ring. Stereochemical control at the 3aR,6S,6aR positions may require chiral auxiliaries or enantioselective catalysis. The tert-butyldimethylsilyl (TBS) group is introduced early to protect the hydroxyl group on the propan-2-yl substituent, as seen in analogous silyl ether protections .

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and functional groups in this compound?

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR are critical for confirming the stereochemistry of the cyclopentane ring and the TBS-protected propan-2-yl group. Key signals include the methyl singlets (2,2-dimethyl groups) and the deshielded carbonyl carbon (~200 ppm for the dioxol-4-one).
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for the fused bicyclic system .
  • IR Spectroscopy : Confirms the presence of the carbonyl group (C=O stretch ~1750 cm1^{-1}) and silyl ether (Si-O-C stretch ~1250 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers address low yields or stereochemical inconsistencies during the synthesis of this compound?

Low yields may arise from competing side reactions (e.g., over-oxidation of the dioxolane ring or incomplete deprotection of the TBS group). To mitigate this:

  • Optimize reaction stoichiometry and temperature (e.g., lower temperatures for silylation steps to prevent desilylation).
  • Use high-purity reagents, as trace moisture can hydrolyze silyl ethers prematurely.
  • Employ orthogonal protecting groups (e.g., trityl or acetyl) for intermediates requiring multiple functional group manipulations . Stereochemical inconsistencies may require chiral HPLC or enzymatic resolution to isolate the desired enantiomer .

Q. What computational methods can predict the stability and reactivity of the TBS-protected intermediate?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the steric and electronic effects of the TBS group on reaction pathways. For example:

  • Calculate the energy barrier for silyl ether cleavage under acidic or fluoride-ion conditions.
  • Simulate the conformational flexibility of the cyclopentane ring to assess strain and stability. These models guide experimental optimization, such as adjusting reaction time or catalyst loading .

Q. How should researchers reconcile conflicting spectral data (e.g., NMR shifts) across different studies?

Discrepancies in NMR data may stem from solvent effects, concentration differences, or impurities. To resolve this:

  • Reproduce spectra under standardized conditions (e.g., CDCl3_3 at 25°C).
  • Compare with literature data for structurally analogous compounds (e.g., cyclopenta[d][1,3]dioxol-4-one derivatives with similar substituents).
  • Validate assignments using 2D NMR techniques (COSY, HSQC) to trace coupling networks .

Q. What experimental design considerations are critical for scaling up the synthesis while maintaining stereochemical fidelity?

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-situ FTIR) to detect intermediates and side products during large-scale reactions.
  • Flow Chemistry : Minimize batch-to-batch variability by controlling residence time and mixing efficiency in continuous reactors.
  • Purification : Use simulated moving bed (SMB) chromatography for high-resolution separation of diastereomers .

Methodological Notes

  • Protection/Deprotection Strategies : The TBS group is stable under basic conditions but labile to fluoride ions (e.g., TBAF). Avoid prolonged exposure to protic solvents during intermediate steps .
  • Stereochemical Analysis : Nuclear Overhauser Effect (NOE) NMR experiments are essential for confirming spatial proximity of protons in the fused ring system .
  • Degradation Studies : Monitor thermal stability via thermogravimetric analysis (TGA) to identify decomposition thresholds during storage or reaction .

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